molecular formula C23H18ClN3O2 B2862989 2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 898452-94-3

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2862989
CAS No.: 898452-94-3
M. Wt: 403.87
InChI Key: PIMZDSLHRPCUJF-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).

Scientific Research Applications

Synthesis and Docking Studies

The compound and its derivatives have been synthesized and evaluated for their potential in treating various diseases. A study highlighted the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, demonstrating significant anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies supported these findings, especially in anticancer applications (G. Mahanthesha, T. Suresh, & T. R. R. Naik, 2022).

Novel One-Pot Domino Reactions

Research into innovative synthetic pathways has led to the development of one-pot domino reactions for creating 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the versatility of these compounds in chemical synthesis (M. Ziyaadini, N. Hazeri, M. Maghsoodlou, S. Habibi‐Khorassani, & A. Willis, 2011).

Cytotoxicity Against Cancer Cells

The synthesis and characterization of new compounds derived from indolizine have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antimicrobial Activities

Another area of interest is the development of indolizine derivatives for antimicrobial applications. A study described the synthesis of compounds with promising antimicrobial activities against a range of pathogens, including Gram-negative and Gram-positive bacteria and yeast (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011).

Applications to Tropical Diseases

The strategic synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases demonstrates the adaptability of these compounds in addressing global health challenges (Yong-Kang Zhang, J. Plattner, Yasheen Zhou, Musheng Xu, Jianxin Cao, & Qingquan Wu, 2014).

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-5-4-6-17(13-14)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)15-8-10-16(24)11-9-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZDSLHRPCUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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